molecular formula C48H48N4O8 B8702833 meso-Tetra(4-carboxyphenyl)porphine

meso-Tetra(4-carboxyphenyl)porphine

Cat. No.: B8702833
M. Wt: 808.9 g/mol
InChI Key: XQCNJOSCPLPTCU-UHFFFAOYSA-N
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Description

meso-Tetra(4-carboxyphenyl)porphine is a complex organic compound belonging to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of meso-Tetra(4-carboxyphenyl)porphine typically involves the following steps:

    Formation of the Porphyrin Core: The porphyrin core is synthesized through a series of condensation reactions involving pyrrole and aldehyde derivatives. This step often requires acidic conditions and high temperatures to facilitate the formation of the macrocyclic structure.

    Introduction of Carboxyphenyl Groups: The carboxyphenyl groups are introduced through electrophilic aromatic substitution reactions. This step involves the use of carboxylic acid derivatives and strong electrophiles to attach the carboxyphenyl groups to the porphyrin core.

    Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

meso-Tetra(4-carboxyphenyl)porphine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles or nucleophiles, solvents like dichloromethane or acetonitrile, and catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or nitro groups .

Scientific Research Applications

meso-Tetra(4-carboxyphenyl)porphine has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of meso-Tetra(4-carboxyphenyl)porphine involves its interaction with molecular targets and pathways, such as:

Comparison with Similar Compounds

meso-Tetra(4-carboxyphenyl)porphine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C48H48N4O8

Molecular Weight

808.9 g/mol

IUPAC Name

4-[10,15,20-tris(4-carboxyphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-5-yl]benzoic acid

InChI

InChI=1S/C48H48N4O8/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58/h1-17,19,22,24,33-44,49-52H,18,20-21,23H2,(H,53,54)(H,55,56)(H,57,58)(H,59,60)

InChI Key

XQCNJOSCPLPTCU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C3C=CC(N3)C(C4CCC(N4)C(C5C=CC(N5)C(C1N2)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O

Origin of Product

United States

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